molecular formula C12H13ClN2O4 B2531683 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide CAS No. 478249-24-0

5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide

Cat. No.: B2531683
CAS No.: 478249-24-0
M. Wt: 284.7
InChI Key: YEVFYDIJRNBWIG-UHFFFAOYSA-N
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Description

5-Chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide is a benzamide derivative characterized by a nitro (-NO₂) group at position 2, a chlorine atom at position 5 on the benzamide core, and a tetrahydrofuran (oxolan)-linked methyl group on the amide nitrogen. This compound is of interest due to its structural complexity, which combines electron-withdrawing (nitro, chloro) and lipophilic (oxolan) substituents.

Properties

IUPAC Name

5-chloro-2-nitro-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c13-8-3-4-11(15(17)18)10(6-8)12(16)14-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVFYDIJRNBWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide typically involves the nitration of 5-chlorobenzamide followed by the introduction of the oxolan-2-ylmethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent step involves the reaction of the nitrated product with oxolan-2-ylmethylamine in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of nitro and chloro substituents on biological activity. It is also used in the development of new bioactive molecules .

Medicine: Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group may facilitate binding to specific enzymes or receptors, modulating their activity. The oxolan-2-ylmethyl group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Table 1: Structural and Physicochemical Properties of Selected Benzamide Derivatives
Compound Name Substituents (Benzamide Core) Amide Substituent Molecular Weight (g/mol) logP Key Features
5-Chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide (Target) 5-Cl, 2-NO₂ (Oxolan-2-yl)methyl ~310.7* ~2.8† Nitro (electron-withdrawing), oxolan (lipophilic)
5-Chloro-2-methoxy-N-[1-(oxolan-2-yl)ethyl]benzamide 5-Cl, 2-OCH₃ 1-(Oxolan-2-yl)ethyl 283.75 2.93 Methoxy (electron-donating), stereoisomerism
5-Chloro-2-nitro-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide (4b) 5-Cl, 2-NO₂ 4-(2-Oxopyridinyl)phenyl 370.05 N/A Extended aromaticity, hydrogen-bond acceptor
4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) 4-Cl (3-Fluorobenzyl)(methyl)carbamothio N/A N/A Thiourea linkage, catalytic activity
5-Chloro-N-(2-chloro-4-((5-substituted-2-hydroxybenzylidene)amino)phenyl)-2-hydroxybenzamide 5-Cl, 2-OH Complex Schiff base substituent N/A N/A Hydroxy group, imine linkage

*Estimated based on molecular formula (C₁₃H₁₃ClN₂O₄).
†Predicted using fragment-based methods (nitro: +0.1, oxolan: +0.7 relative to methoxy analog).

Key Observations

(i) Substituent Effects on Physicochemical Properties
  • Nitro vs. Methoxy Groups: The nitro group in the target compound increases polarity compared to the methoxy analog (), reducing logP slightly (predicted ~2.8 vs. 2.93).
  • Oxolan Substituents : Both the target and the methoxy analog () incorporate oxolan rings, contributing to lipophilicity and stereochemical complexity. The oxolan-2-ylmethyl group in the target may improve blood-brain barrier penetration compared to bulkier substituents like 1-(oxolan-2-yl)ethyl .

Biological Activity

5-Chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide includes a benzamide core with a chlorine atom and a nitro group, as well as an oxolan-2-ylmethyl substituent. This unique combination of functional groups is believed to contribute to its biological activity.

The biological activity of 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide is largely attributed to the following mechanisms:

  • Nitro Group Reduction : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially causing oxidative stress and apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance, although the exact targets are still under investigation.
  • Receptor Modulation : The oxolan ring may facilitate binding to various receptors or proteins, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that benzamide derivatives can inhibit bacterial growth by targeting bacterial cell wall synthesis and protein function.

Anticancer Activity

In vitro studies have demonstrated that 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been highlighted in various research articles.

Case Studies

  • Study on Anticancer Properties : A study published in a peer-reviewed journal evaluated the cytotoxic effects of 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2560
    5035
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays.
    BacteriaInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10

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